Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

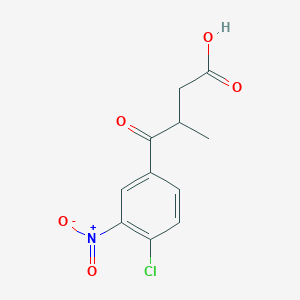

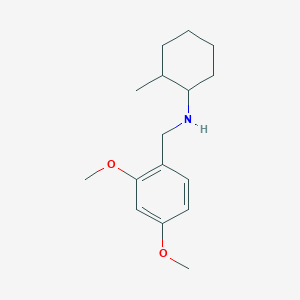

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate is a chemical compound that has been of interest to scientists in various fields of research and industry. It has a molecular formula of C11H16O6S and a molecular weight of 276.31 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .Aplicaciones Científicas De Investigación

Electrochemical Characterization and Complexation with Lanthanide Cations

Studies have explored the electrochemical characterization of similar compounds through cyclic voltammetry and differential pulse voltammetry. These investigations reveal the redox processes related to specific functional groups and the complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+ through electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014) (Amarandei et al., 2014).

Crystal Structure Analysis

Research on the crystal structure of related compounds, like diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, has provided insights into the molecular conformation, indicating potential pockets for coordinating metal atoms, as determined by spectral, elemental analyses, and X-ray diffraction data (Meskini et al., 2010).

Reaction Behaviors

The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane has been studied, showing the formation of 2,3-dihydrothieno[3,4-b] [1,4]-dioxine-derivatives, characterized by spectroscopic methods, highlighting the versatility and reactivity of these compounds (Holzer et al., 1994).

Polymerization Processes

Research into the homopolymerization of 1,3-dioxan-2-one, synthesized from propanediol and di-ethyl carbonate, showcases the potential for creating high molecular weight poly(trimethylene carbonate) through ring-opening polymerization. This process highlights the application of similar compounds in developing sustainable polymers (Albertson & Sjöling, 1992).

Synthesis of Modified Carbohydrates

The conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives of diethoxy compounds, illustrates the method for creating partly modified carbohydrates. This research provides a pathway for synthesizing new carbohydrate analogues with potential applications in various fields (Valdersnes et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCFNOZRVGMTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388066 |

Source

|

| Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate | |

CAS RN |

17235-98-2 |

Source

|

| Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)

![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)

![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)

![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)

![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)